ML354 - 89159-60-4

ML354

Catalog Number: EVT-276324
CAS Number: 89159-60-4
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol, also known as ML354, is a potent and selective antagonist of protease-activated receptor 4 (PAR4). [, , , ] This compound is widely employed in scientific research to investigate the role of PAR4 in various biological processes, particularly in platelet activation and thrombosis. [, ]

Thrombin

Compound Description: Thrombin is a serine protease that plays a crucial role in hemostasis and thrombosis. It is known to activate platelets through protease-activated receptors (PARs), including PAR1 and PAR4 [, , ].

Relevance: Thrombin is the endogenous agonist of ML354's target, PAR4. Understanding thrombin's interaction with both PAR1 and PAR4 is crucial for understanding the potential benefits of selective PAR4 antagonists like ML354 [, ].

PAR1 Activating Peptide (PAR-1-AP, SFLLRN)

Compound Description: PAR-1-AP is a synthetic peptide that selectively activates PAR1, mimicking the action of thrombin on this receptor [].

Relevance: PAR-1-AP is used as a research tool to study the distinct roles of PAR1 and PAR4 in platelet activation. Studies comparing the effects of PAR-1-AP and ML354 help elucidate the specific contributions of each receptor in thrombus formation and potential therapeutic targeting [].

YD-3

Compound Description: YD-3 is a small molecule that acts as an antagonist of PAR4, inhibiting its activation by thrombin [].

Relevance: YD-3 serves as another example of a PAR4 antagonist, similar to ML354. Comparing the efficacy and safety profiles of different PAR4 antagonists like YD-3 and ML354 is important for identifying the most promising candidates for antiplatelet therapy [].

ML161

Compound Description: ML161 is a small molecule that selectively antagonizes the Gq signaling pathway downstream of PAR1 activation [].

Relevance: While ML161 targets PAR1 signaling specifically, it helps dissect the individual contributions of G-protein signaling pathways activated by both PAR1 and PAR4. This information can contribute to a better understanding of the mechanisms underlying the effects observed with ML354 [].

Overview

ML354, also known as VU0099704, is a selective antagonist of the protease-activated receptor 4 (PAR-4). It has garnered attention due to its significant potency and selectivity, with an inhibitory concentration (IC50) of 140 nanomolar for PAR-4 and a 71-fold selectivity over PAR-1. This compound represents a novel chemotype for PAR-4 antagonism, which is crucial for studying platelet activation and other physiological processes mediated by PAR-4 .

Source and Classification

ML354 was identified through a similarity search of the Vanderbilt High Throughput Screening collection. It is classified as a small molecule antagonist specifically targeting the PAR-4 receptor, which plays a vital role in hemostasis and thrombosis by mediating platelet activation through thrombin . The compound is part of a broader category of protease-activated receptor antagonists, which are being explored for therapeutic applications in cardiovascular diseases and other conditions related to platelet function.

Synthesis Analysis

The synthesis of ML354 involves several key steps that optimize its pharmacological properties. The synthesis begins with commercially available indole derivatives, which undergo bromination followed by Suzuki coupling to introduce various functional groups. The synthetic route includes:

  1. Bromination: Indole-2-carboxylate is brominated to yield the corresponding brominated indole.
  2. Suzuki Coupling: The brominated indole is coupled with phenylboronic acid derivatives to form biaryl structures.
  3. Electrophilic Substitution: This step introduces substituents that enhance the compound's selectivity and potency.
  4. Reduction: The final step involves reducing specific functional groups to yield the hybrid carbinol analogues necessary for biological activity .

The iterative parallel synthesis approach allows for rapid modification and optimization of the compound's structure to improve its pharmacokinetic properties.

Molecular Structure Analysis

ML354's molecular structure is characterized by its low molecular weight and specific functional groups that contribute to its activity as a PAR-4 antagonist. The chemical structure features an indole core, which is essential for binding to the receptor. Key structural elements include:

  • An aryl nitro group, which has implications for its toxicity profile.
  • A 2-methyl carbinol moiety that aids in reducing lipophilicity and enhancing free fraction in biological systems.

The calculated log P value indicates moderate lipophilicity, which can influence its absorption and distribution in vivo .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing ML354 are critical for developing an effective PAR-4 antagonist. Notable reactions include:

  • Bromination Reaction: Converts indole derivatives into reactive intermediates suitable for further functionalization.
  • Suzuki Coupling Reaction: This cross-coupling reaction is pivotal in forming biaryl compounds that enhance receptor binding.
  • Electrophilic Substitution: Introduces diverse substituents that can modulate biological activity.
  • Reduction Reaction: Finalizes the synthesis by generating active analogues necessary for testing against PAR-4 .

These reactions are carefully controlled to ensure high yields and purity of the final product.

Mechanism of Action

ML354 functions as a selective antagonist of PAR-4 by binding to the receptor and preventing its activation by thrombin. The mechanism involves:

  1. Receptor Binding: ML354 binds to the extracellular domain of PAR-4, blocking thrombin from activating the receptor.
  2. Inhibition of Platelet Activation: By inhibiting PAR-4, ML354 reduces platelet aggregation and activation, which are critical processes in thrombus formation.

The selective inhibition of PAR-4 over PAR-1 allows for targeted therapeutic strategies with potentially fewer side effects associated with broader antagonism .

Physical and Chemical Properties Analysis

ML354 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 305.35 g/mol.
  • Solubility: Soluble in organic solvents, with limited aqueous solubility affecting its bioavailability.
  • Stability: Stability profiles indicate challenges related to metabolic turnover and plasma protein binding.

These properties are essential for evaluating ML354's suitability for in vivo studies and potential clinical applications .

Applications

The primary scientific applications of ML354 include:

  1. Research on Platelet Function: As a selective PAR-4 antagonist, ML354 is used in vitro to study platelet activation mechanisms.
  2. Therapeutic Exploration: Investigated for potential therapeutic roles in conditions like thrombosis and cardiovascular diseases due to its ability to modulate platelet activity.
  3. Neuroprotection Studies: Recent studies have explored ML354's neuroprotective effects in experimental stroke models, indicating broader implications beyond hemostasis .
Introduction to PAR4 Biology and Rationale for ML354 Development

Role of Protease-Activated Receptor 4 (PAR4) in Thrombotic and Inflammatory Pathways

Protease-activated receptor 4 (PAR4), a G-protein-coupled receptor (GPCR), mediates critical pathways in thrombosis and inflammation. Unlike typical GPCRs, PAR4 activation requires proteolytic cleavage of its N-terminus by thrombin or other serine proteases, revealing a tethered ligand (SFLLRN in humans) that binds intramolecularly to induce transmembrane signaling [2] [5]. This unique mechanism supports sustained platelet activation – PAR4 signals more slowly but persistently than PAR1, driving irreversible platelet aggregation, granule secretion, and procoagulant activity [1] [5]. The temporal signaling disparity arises from PAR4's lower thrombin affinity and lack of a hirudin-like binding domain, delaying cleavage but enabling responses at high thrombin concentrations during advanced thrombus formation [5].

Beyond hemostasis, PAR4 exhibits pathophysiological plasticity in inflammatory diseases. It facilitates neutrophil infiltration in vascular injury models, exacerbates tissue damage in myocardial infarction and stroke, and promotes pathologies in ulcerative colitis, lung fibrosis, and arthritis [1] [2]. This broad involvement stems from PAR4's expression on endothelial cells, smooth muscle, and immune cells, where it modulates calcium flux, β-arrestin recruitment, and mitogen-activated protein kinase (MAPK) pathways [3] [5]. A key regulatory motif in its C-terminus (residues 381–388: RAGLFQRS) coordinates Gq-dependent calcium signaling and β-arrestin interactions, making it a target for selective modulation [3].

Table 1: Key Signaling Properties of PAR4 vs. PAR1 in Platelets

PropertyPAR4PAR1
Thrombin AffinityLow (delayed activation)High (rapid activation)
Signaling DurationSustained (>1 hour)Transient (~30 minutes)
Calcium MobilizationSlow, prolongedRapid, transient
G-Protein CouplingGq, G12/13Gq, G12/13, Gi
Key Structural MotifsN-terminal anionic cluster (D57/D59/E62/D65); C-terminal RAGLFQRSHirudin-like domain (KYEPF)
Pathway ContributionsThrombosis consolidation; inflammationThrombosis initiation; endothelial barrier regulation

Limitations of Pre-Existing PAR4 Antagonists in Mechanistic Studies

Early PAR4 antagonists suffered from pharmacological inadequacies that hindered target validation. The prototypical antagonist YD-3 (1-benzyl-3-(ethoxycarbonylphenyl)-indazole), discovered in 2001, exemplified these challenges:

  • Suboptimal Potency: YD-3 exhibited micromolar-range IC₅₀ values (~1–10 μM), limiting its utility in physiological settings [1] [4].
  • Synthetic Complexity: Multi-step synthesis involving hazardous reagents reduced accessibility for broad research use [1] [7].
  • Poor Drug-Like Properties: High lipophilicity (logP >5) compromised aqueous solubility and bioavailability, restricting in vivo applications [1] [4].
  • Selectivity Issues: Off-target activity at related receptors (e.g., PAR1) and ion channels obscured mechanistic interpretations [1].

Other scaffolds, including peptidic antagonists and indole derivatives, showed limited efficacy against physiological thrombin activation. Many compounds inhibited PAR4 activation by synthetic agonist peptides (e.g., AYPGKF) but failed to block receptor cleavage by thrombin itself – the clinically relevant pathway [2] [7]. This arose because thrombin’s exosite-I interactions with PAR4’s anionic N-terminal cluster (Asp57/Asp59/Glu62/Asp65) create a high local tethered ligand concentration (~0.4 mM), demanding exceptionally potent antagonists for functional inhibition [2] [5].

Table 2: Limitations of Pre-ML354 PAR4 Antagonists

Antagonist ClassRepresentative CompoundKey Limitations
IndazolesYD-3Micromolar potency (IC₅₀ >>1 μM); complex synthesis; high lipophilicity
Peptide MimeticsP4pal-10Proteolytic instability; poor cell permeability; short half-life in vivo
ImidazothiadiazolesBMS-3Incomplete thrombin inhibition; competitive binding mode limiting efficacy
Early IndolesNot specifiedMicromolar-range activity; negligible selectivity over PAR1

Unmet Need for Selective PAR4 Probes in Disease Model Validation

Prior to ML354, the absence of optimized chemical probes impeded PAR4 target validation across disease contexts. Preclinical models required antagonists with:

  • Nanomolar Potency: To overcome the high local concentration of the tethered ligand [1] [2].
  • >50-Fold Selectivity vs. PAR1: To isolate PAR4-specific biology from compensatory PAR1 signaling [1] [6].
  • Favorable Physicochemical Properties: Reduced molecular weight/logP for in vitro stability and in vivo utility [1] [4].
  • Mechanistic Breadth: Inhibition of both thrombin- and peptide-mediated PAR4 activation [2] [7].

Clinical PAR1 antagonists (e.g., vorapaxar) highlighted bleeding risks from broad thrombin receptor blockade, underscoring the need for PAR4-selective agents. PAR4’s restricted expression profile and later role in thrombus consolidation suggested a wider therapeutic window [2] [7]. BMS-986120, a clinical-stage PAR4 antagonist, demonstrated this in cynomolgus monkeys, achieving potent antithrombotic effects with lower bleeding liability than clopidogrel [2] [7]. However, such compounds remained inaccessible as research tools.

ML354 addressed these gaps as the first selective, nanomolar-potency probe (IC₅₀ = 140 nM against PAR4 in human platelets; 71-fold selectivity over PAR1) [1] [6]. Its indole scaffold replaced problematic cores (e.g., YD-3’s indazole), improving synthetic tractability and logP. A lead profiling screen (Pan Labs) identified only three weak off-target activities, unrelated to PAR4 biology [1]. This profile enabled:

  • Quantitative Pharmacology: Receptor density mapping and inter-individual variability studies in human platelets [1].
  • Disease Mechanism Studies: Validation of PAR4 in cancer proliferation, nociception, and ulcerative colitis models beyond thrombosis [1] [3].
  • Cross-Species Reactivity: Activity at mouse PAR4, supporting translational studies in standard rodent models [1].

Properties

CAS Number

89159-60-4

Product Name

ML354

IUPAC Name

(1-methyl-5-nitro-3-phenylindol-2-yl)methanol

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3

InChI Key

GNJUKVGDCUKDLF-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

ML354; ML-354; ML 354; VU0099704; VU-0099704; VU 0099704;

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.